4-(2-Chloroethoxy)phenylboronic acid

Description

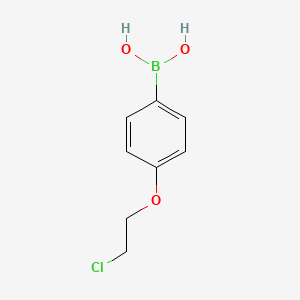

4-(2-Chloroethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 2-chloroethoxy (-OCH₂CH₂Cl) group at the ortho position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactive boronic acid moiety. The 2-chloroethoxy substituent introduces both steric and electronic effects, influencing its reactivity and applications in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[4-(2-chloroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEXGVSTBQBCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethoxy)phenylboronic acid typically involves the reaction of 4-bromo-2-chloroethoxybenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: These typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Esterification: Reaction with diols or alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate (NaBO3)

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling

Phenols: From oxidation reactions

Boronic Esters: From esterification reactions

Scientific Research Applications

Pharmaceutical Development

4-(2-Chloroethoxy)phenylboronic acid plays a crucial role in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer treatment. The boronic acid moiety allows for the formation of stable complexes with biomolecules, which is essential for drug efficacy. For instance, it can be utilized to develop inhibitors that target specific enzymes involved in cancer progression. Recent studies have demonstrated its effectiveness in enhancing the selectivity and potency of drug candidates against various cancer types.

Organic Synthesis

This compound serves as a significant building block in organic synthesis, particularly through Suzuki coupling reactions. These reactions are vital for constructing complex organic molecules, including pharmaceuticals and advanced materials. The ability to form biaryl compounds via coupling with aryl halides makes this compound invaluable in synthetic chemistry. Its application extends to the preparation of various functionalized compounds that are crucial in medicinal chemistry.

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like conductivity and mechanical strength, making it suitable for applications in electronics and construction. Research indicates that materials derived from this compound exhibit improved thermal stability and durability, which are essential for high-performance applications.

Agricultural Chemistry

The compound is also significant in agricultural chemistry, where it contributes to the design of agrochemicals such as herbicides and pesticides. Its structure allows for modifications that can lead to more effective and environmentally friendly agricultural products. Studies have shown that formulations incorporating this compound can improve the efficacy of weed control agents while minimizing environmental impact.

Bioconjugation

In bioconjugation processes, this compound is employed to link biomolecules for diagnostic and therapeutic applications. This capability enhances the specificity and efficacy of treatments by allowing for targeted delivery systems in drug formulation. Recent advancements have highlighted its potential in developing antibody-drug conjugates (ADCs), which are promising in cancer therapy due to their ability to deliver cytotoxic agents directly to tumor cells.

Mechanism of Action

The primary mechanism by which 4-(2-Chloroethoxy)phenylboronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura coupling reactions. The process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 4-Chlorophenylboronic Acid (A9 in )

- Structure : Chlorine atom directly attached to the phenyl ring at the para position.

- Comparison : The absence of an ethoxy spacer in 4-chlorophenylboronic acid reduces steric hindrance but limits functionalization opportunities. The direct chloro substituent is strongly electron-withdrawing, enhancing the boronic acid's stability but reducing its reactivity in certain coupling reactions compared to 4-(2-chloroethoxy)phenylboronic acid .

b. 4-(Methoxycarbonyl)phenylboronic Acid ()

- Structure : Methoxycarbonyl (-COOMe) group at the para position.

- Comparison : The electron-withdrawing methoxycarbonyl group increases the boronic acid's acidity and stability. However, it lacks the nucleophilic chlorine in the 2-chloroethoxy group, which can undergo further substitution reactions .

c. 4-Chloro-2-(2-methoxyethoxy)phenylboronic Acid ()

- Structure : Chlorine at the para position and a methoxyethoxy (-OCH₂CH₂OMe) group at the ortho position.

Functional Group Complexity

a. 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid ()

- Structure : Carbamoyl (-CONH-) linker with a 4-chlorophenyl group.

- Comparison : The carbamoyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the lack of a reactive chlorine limits its utility in post-functionalization reactions compared to this compound .

Reactivity in Cross-Coupling Reactions

a. Suzuki-Miyaura Coupling ()

- This compound : The chlorine in the ethoxy chain can act as a leaving group, enabling sequential functionalization after coupling. This dual reactivity is absent in simpler chloro- or alkoxy-substituted analogs .

- Phenylboronic Acid (A17 in ) : Lacking substituents, it exhibits higher reactivity but lower stability. The 2-chloroethoxy group in the target compound balances reactivity with enhanced shelf life .

b. Comparison with Fluorescent Boronic Acids ()

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenylboronic Acid (DPA) : Designed for fluorescence derivatization, DPA lacks the chloroethoxy group but shares applications in aryl halide coupling. The target compound’s chlorine adds a dimension for further modifications .

Physical and Chemical Properties

Biological Activity

4-(2-Chloroethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial, antiproliferative, and other biological properties, backed by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloroethoxy group. This structure is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acid derivatives, including this compound.

- In Vitro Antimicrobial Studies : Research indicates that phenylboronic acids exhibit moderate antibacterial activity against various pathogens. For instance, derivatives like 5-trifluoromethyl-2-formylphenylboronic acid showed significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like AN2690 (Tavaborole) .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes .

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | TBD | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | <100 | High |

Antiproliferative Activity

The antiproliferative effects of phenylboronic acids have been extensively studied in cancer research.

- Cell Line Studies : In vitro evaluations using the SRB and MTT assays indicated that certain phenylboronic acid derivatives can inhibit the proliferation of cancer cell lines such as A2780 (ovarian cancer) and MV-4-11 (acute myeloid leukemia). For example, compounds with specific substitutions demonstrated low micromolar IC50 values, indicating strong antiproliferative potential .

- Mechanism of Action : The mechanism involves cell cycle arrest and apoptosis induction. Notably, compounds like 2-fluoro-6-formylphenylboronic acid showed significant G2/M phase arrest linked to caspase-3 activation, which is crucial for programmed cell death .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 | TBD | Apoptosis induction |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | <10 | G2/M phase arrest |

Other Biological Activities

Phenylboronic acids have been explored for additional therapeutic applications:

- Antiviral Activity : Some studies suggest potential antiviral properties, although specific data on this compound remains limited.

- Sensor Applications : Boronic acids are also utilized in biosensors due to their ability to interact with diols, making them suitable for glucose detection systems .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that phenylboronic acids could effectively inhibit biofilm formation in pathogenic bacteria, suggesting their utility in preventing chronic infections associated with biofilms .

- Cancer Treatment Potential : Research on various phenylboronic acid derivatives has shown promising results in preclinical models, indicating their potential as novel anticancer agents. For instance, combinations with existing chemotherapeutics have been evaluated for enhanced efficacy against resistant cancer types .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-(2-Chloroethoxy)phenylboronic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling 2-chloroethanol with a phenylboronic acid precursor under palladium-catalyzed conditions. Critical steps include:

- Protection of hydroxyl groups to prevent unwanted side reactions.

- Optimizing reaction temperature (e.g., 80–100°C) to balance yield and decomposition risks .

- Purification via column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of the boronic acid group (B-OH signals at δ 7–8 ppm in NMR) and the chloroethoxy chain (δ 3.5–4.0 ppm) .

- HPLC-MS : Assess purity (>95%) and detect anhydride byproducts, which are common in boronic acids stored under ambient conditions .

- Melting Point Analysis : Compare observed values (e.g., 228–233°C) with literature data to identify discrepancies caused by impurities .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Stability Guidelines :

- Store at 0–6°C under inert gas (argon/nitrogen) to minimize hydrolysis of the boronic acid group .

- Use amber vials to protect against light-induced decomposition of the chloroethoxy moiety .

- Monitor for anhydride formation via periodic FT-IR analysis (broad B-O-B peaks at ~1350 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency with electron-deficient aryl halides .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reaction rate .

- Base Selection : Use KCO for aqueous conditions or CsCO for anhydrous systems to stabilize the boronate intermediate .

- Data Contradiction Tip : If yields vary between batches, check for residual moisture in solvents or incomplete deprotection of the boronic acid .

Q. How does the chloroethoxy substituent influence the electronic properties of the phenylboronic acid moiety?

- Computational and Experimental Analysis :

- DFT Calculations : Model the electron-withdrawing effect of the chloroethoxy group, which reduces the Lewis acidity of boron, impacting binding to diols or transition states .

- Cyclic Voltammetry : Measure oxidation potentials to correlate substituent effects with reactivity in cross-coupling reactions .

Q. What strategies mitigate decomposition pathways during long-term storage or catalytic applications?

- Advanced Stabilization Methods :

- Lyophilization : Freeze-dry the compound to remove water, reducing hydrolysis to boroxines .

- Coordination with Lewis Bases : Add triethylamine or 2,6-lutidine to stabilize the boronic acid via adduct formation .

- In Situ Generation : Prepare the compound immediately before use via transesterification of a protected boronate ester .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Troubleshooting Framework :

- Reproduce Synthesis : Follow protocols from independent sources (e.g., vs. 21) to identify procedural variables (e.g., heating rates, recrystallization solvents).

- Cross-Validate Techniques : Combine DSC (differential scanning calorimetry) with NMR to distinguish polymorphic forms vs. impurities .

- Collaborative Verification : Share samples with third-party labs to confirm analytical results, addressing potential instrument calibration errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.